Advanced Synthetic and Application Guide: 1-Tert-butylpiperidine-2,4-dione (CAS: 90608-67-6)
Advanced Synthetic and Application Guide: 1-Tert-butylpiperidine-2,4-dione (CAS: 90608-67-6)
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the trajectory of a drug discovery program. As a Senior Application Scientist, I frequently leverage 1-tert-butylpiperidine-2,4-dione as a foundational building block. This compound represents a masterclass in structural design: the piperidine-2,4-dione core provides orthogonal reactivity centers, while the bulky tert-butyl group acts as a permanent steric shield, locking the ring conformation and preventing unwanted N-oxidation or N-alkylation during aggressive downstream library synthesis.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, divergent reactivity pathways, and a field-validated synthetic methodology designed for high-fidelity scale-up.
Physicochemical & Analytical Profiling
Understanding the baseline quantitative metrics of a scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The data below consolidates the core parameters required for analytical validation and pharmacokinetic modeling.
Table 1: Physicochemical and Mass Spectrometry Profile
| Parameter | Value | Analytical Significance |
| CAS Number | 90608-67-6 | Unique registry identifier[1]. |
| Molecular Formula | C9H15NO2 | Confirms elemental composition[1]. |
| Molecular Weight | 169.22 g/mol | Optimal low-MW fragment for lead generation[1]. |
| Exact Mass | 169.1103 Da | Target value for High-Resolution Mass Spectrometry (HRMS)[1]. |
| Melting Point | 92–96 °C | Solid-state metric for purity validation post-crystallization[2]. |
| SMILES String | CC(C)(C)N1CCC(=O)CC1=O | Machine-readable topological mapping[3]. |
| Predicted [M+H]+ | 170.11756 m/z | Primary adduct observed in positive-ion ESI-MS[4]. |
| Topological Polar Surface Area | 37.4 Ų | Indicates excellent membrane permeability potential[1]. |
Divergent Reactivity & Pathway Engineering
The true value of 1-tert-butylpiperidine-2,4-dione lies in its dual electrophilic/nucleophilic nature. The scaffold possesses two distinct reactive sites: the highly acidic C3 active methylene (flanked by a lactam and a ketone) and the C4 ketone carbonyl .
By exploiting these sites, chemists can construct complex, three-dimensional architectures such as spirocycles or heavily functionalized dual antagonists, as documented by the 5 journal[5].
Fig 1. Divergent reactivity pathways of the 2,4-dione scaffold at C3 and C4 positions.
Validated Synthetic Methodology
Fig 2. Meldrum's acid-mediated synthetic workflow for 1-tert-butylpiperidine-2,4-dione.
Step 1: Carboxyl Activation and C-Acylation
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Reagents: N-tert-butyl-β-alanine (1.0 eq), Meldrum's acid (1.1 eq), DMAP (1.5 eq), EDCI (1.2 eq), anhydrous DCM.
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Procedure:
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Dissolve N-tert-butyl-β-alanine, Meldrum's acid, and DMAP in anhydrous DCM under a nitrogen atmosphere.
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Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling is critical here to prevent the premature thermal decomposition of the highly reactive EDCI-activated intermediate before Meldrum's acid can attack.
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Add EDCI portion-wise. Allow the mixture to slowly warm to room temperature and stir for 12 hours.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (95:5). The complete disappearance of the starting amino acid and the emergence of a new, lower-Rf spot confirms successful C-acylation.
Step 2: Thermal Cyclization and Decarboxylation
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Procedure:
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Wash the organic layer with 1M HCl, followed by brine, and dry over anhydrous Na₂SO₄. Concentrate the intermediate under reduced pressure.
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Dissolve the crude intermediate in ethyl acetate (or toluene for higher kinetic energy) and heat to reflux (approx. 77–110 °C) for 4 hours.
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Causality: Thermal stress deliberately induces the elimination of acetone and carbon dioxide from the Meldrum's acid moiety. This generates a transient, highly reactive ketene that immediately undergoes intramolecular cyclization with the secondary amine, forging the 2,4-dione system.
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Self-Validation Checkpoint: Monitor the reaction via an inert gas oil bubbler. The cessation of CO₂ gas evolution serves as a reliable, macroscopic indicator that the decarboxylative cyclization is complete.
Step 3: Isolation and Analytical Validation
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Procedure: Concentrate the reaction mixture to 20% of its volume and cool to 4 °C overnight to induce crystallization. Collect the solid via vacuum filtration.
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Self-Validation Checkpoint:
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Melting Point: Verify the solid melts sharply between 92–96 °C, matching standard reference data[2].
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¹H NMR (CDCl₃): Confirm the structural integrity by identifying a sharp 9H singlet at ~1.45 ppm (the tert-butyl group) and a distinct 2H singlet at ~3.3 ppm, which corresponds to the isolated C3 active methylene protons.
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Safety & Handling Protocols
According to the safety data provided by , 1-tert-butylpiperidine-2,4-dione is classified under GHS as an irritant. It carries the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Mandatory Precautions: All handling, including weighing and transfer, must be conducted within a certified chemical fume hood. Standard PPE (nitrile gloves, safety goggles, and a lab coat) is strictly required to prevent dermal and ocular exposure. Store the compound at -10 °C to maintain long-term stability[2].
References
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PubChemLite. "90608-67-6 (C9H15NO2) Mass Spectrometry Data". Available at:[Link]
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Organic & Biomolecular Chemistry. "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis". Available at:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-tert-butylpiperidine-2,4-dione | 90608-67-6 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - 90608-67-6 (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,4-Piperadinedione | 50607-30-2 [chemicalbook.com]
